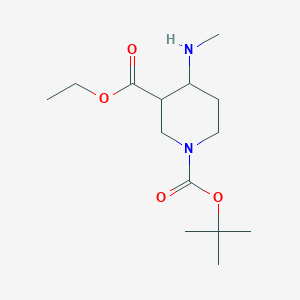![molecular formula C10H18N2O2 B1475819 1-éthyloctahydropyrido[4,3-e][1,4]oxazépine-2(3H)-one CAS No. 1935546-10-3](/img/structure/B1475819.png)
1-éthyloctahydropyrido[4,3-e][1,4]oxazépine-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Les analogues structuraux de l'oxépine, qui partagent une structure de base similaire à celle de la « 1-éthyloctahydropyrido[4,3-e][1,4]oxazépine-2(3H)-one », ont été synthétisés et évalués pour leurs propriétés antibactériennes. Ces composés ont montré une efficacité contre des souches bactériennes telles qu'Escherichia coli et Staphylococcus aureus. La synthèse de ces dérivés ne nécessite pas de conditions particulières, ce qui en fait des candidats prometteurs pour le développement de nouveaux agents antibactériens .
Formation de pièges extracellulaires neutrophiles (PEN)
La recherche indique que les dérivés de l'oxazépine peuvent jouer un rôle dans la formation des PEN. Les PEN sont des réseaux de fibres extracellulaires, principalement composées d'ADN provenant de neutrophiles, qui piègent les agents pathogènes. La participation des dérivés de l'oxazépine à la formation des PEN pourrait être significative pour comprendre les réponses immunitaires et développer des traitements pour les maladies où le système immunitaire joue un rôle crucial .
Mécanisme D'action
Target of Action
The compound belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. Compounds in this class often interact with various receptors in the body, such as GABA receptors and benzodiazepine receptors .
Mode of Action
This can lead to changes in cellular signaling and function .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Based on its class, it could be involved in pathways related to neurotransmission, given the common targets of oxazepines .
Pharmacokinetics
Oxazepines are typically well absorbed in the body and are metabolized in the liver .
Result of Action
Modulation of receptor activity by oxazepines can lead to changes in cellular signaling and function, potentially leading to therapeutic effects .
Propriétés
IUPAC Name |
1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLUNOJWQGTSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCNCC2COCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)

![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)





![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
